4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one
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Overview
Description
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one is a heterocyclic compound that belongs to the class of thieno[3,4-d][1,3]dioxol-2-one derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-d][1,3]dioxol-2-one core with dicyclohexyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dicyclohexylthiophene-2,3-dione with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene, leading to the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as in the presence of a catalyst or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or hydrocarbons.
Scientific Research Applications
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can act as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. For example, in catalysis, it may coordinate with metal centers, facilitating the activation of substrates and promoting reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylthieno[3,4-d][1,3]dioxol-2-one: This compound has phenyl groups instead of cyclohexyl groups.
4,6-Dimethylthieno[3,4-d][1,3]dioxol-2-one: This compound has methyl groups instead of cyclohexyl groups.
Uniqueness
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one is unique due to its dicyclohexyl substituents, which impart distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C17H22O5S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4,6-dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C17H22O5S/c18-17-21-13-14(22-17)16(12-9-5-2-6-10-12)23(19,20)15(13)11-7-3-1-4-8-11/h11-12H,1-10H2 |
InChI Key |
DBOPMMAGODZSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=C(S2(=O)=O)C4CCCCC4)OC(=O)O3 |
Origin of Product |
United States |
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